molecular formula C15H15N3O B2587938 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1182103-13-4

2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2587938
CAS No.: 1182103-13-4
M. Wt: 253.305
InChI Key: NPFATBOSDWOQCA-UHFFFAOYSA-N
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Description

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methyl group and a carbonyl group, which is further linked to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the acylation of 1,2,3,4-tetrahydroisoquinoline with 5-methylpyrazine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: An anti-tuberculosis drug with a pyrazine ring.

    Glipizide: An anti-diabetic drug with a pyrazine moiety.

    Amiloride: A diuretic with a pyrazine structure.

Uniqueness

2-(5-Methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrazine ring with a tetrahydroisoquinoline moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11-8-17-14(9-16-11)15(19)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFATBOSDWOQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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